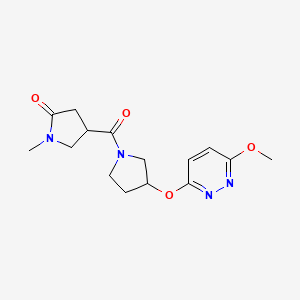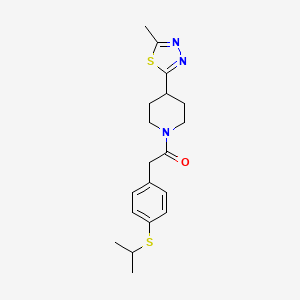
2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H25N3OS2 and its molecular weight is 375.55. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(Isopropylthio)phenyl)-1-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Antibacterial Applications
Antiviral Activity : Research by Attaby et al. (2006) on the synthesis of heterocyclic compounds, including thiazole derivatives, demonstrated potential antiviral activities against HSV1 and HAV-MBB. This study exemplifies the interest in similar compounds for antiviral drug development (Attaby et al., 2006).
Antibacterial Activity : Another study by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, assessing their antibacterial efficacy. The methodology and antibacterial potential noted in this research underscore the significance of such compounds in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Antituberculosis and Cytotoxicity Studies
Antituberculosis : The synthesis of 3-heteroarylthioquinoline derivatives, as described by Chitra et al. (2011), involved compounds with structures similar to the queried compound. These were evaluated for their antituberculosis activity, highlighting the potential application of such molecules in tuberculosis treatment (Chitra et al., 2011).
Cytotoxicity Evaluation : In the realm of cancer research, compounds including thiadiazole derivatives have been synthesized and assessed for their cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells. This area of study demonstrates the compound's potential application in developing anticancer therapies (Mahmoud et al., 2021).
Antileukemic Activity
- Synthesis and Evaluation : The synthesis of novel derivatives, including those with structural similarities to the queried compound, has been investigated for their potential antileukemic activity. Studies such as the one by Vinaya et al. (2012) demonstrate the compound's relevance in exploring new treatments for leukemia (Vinaya et al., 2012).
Propiedades
IUPAC Name |
1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-13(2)24-17-6-4-15(5-7-17)12-18(23)22-10-8-16(9-11-22)19-21-20-14(3)25-19/h4-7,13,16H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTIOGZNYUYFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

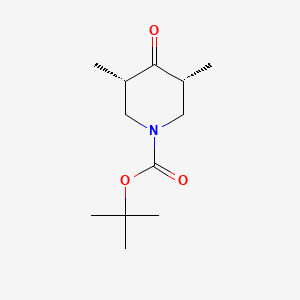
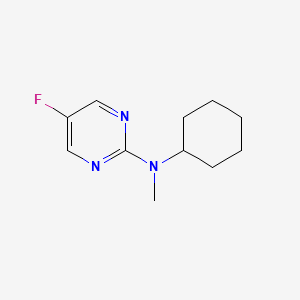

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2559962.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2559966.png)
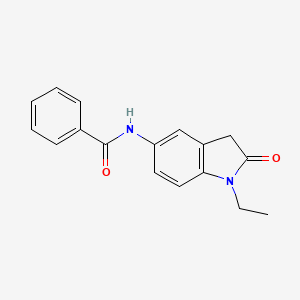
![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2559969.png)
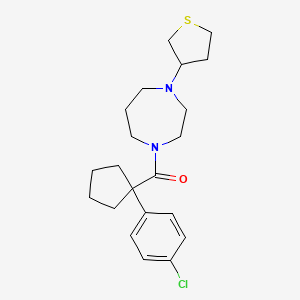
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2559972.png)
![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2559976.png)
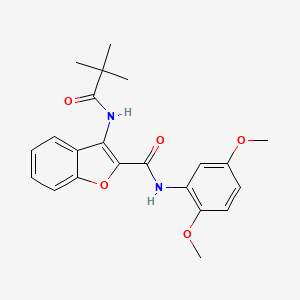
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2559978.png)
